Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate
Overview
Description
“Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate” is a chemical compound that is considered a pharmacologically important active scaffold . It is part of the pyrazole family, which is a class of compounds particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles are synthesized through a variety of methods and synthetic analogues have been reported over the years . For instance, Girisha et al. synthesized a novel series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines .Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .Scientific Research Applications
Synthetic Approaches and Medicinal Significance
Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate belongs to the pyrazole class of azoles, known for its wide range of applications, especially in medicinal chemistry. Pyrazoles, including methyl-substituted variants, have been recognized for their potent medicinal properties, exhibiting a broad spectrum of biological activities. Synthetic methodologies for methyl-substituted pyrazoles have been extensively studied, highlighting their significance in drug discovery and development. These derivatives are instrumental in creating new leads with enhanced efficacy and reduced microbial resistance in the medicinal field (Sharma et al., 2021).
Building Blocks for Heterocycles Synthesis
Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate and its derivatives serve as valuable building blocks for synthesizing various heterocyclic compounds. Their reactivity facilitates the creation of diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more, showcasing their versatility in organic synthesis. This reactivity has been a focal point in the development of new classes of heterocyclic compounds and dyes, indicating their potential in expanding the arsenal of synthetic chemistry (Gomaa & Ali, 2020).
Anticancer Agent Development
The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been pivotal in generating molecules with significant anticancer activity. Methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate derivatives, through such synthetic pathways, have shown remarkable efficacy in targeting various cancer targets, underscoring their potential in anticancer drug development. This showcases the compound's role in synthesizing biologically active molecules that could lead to advancements in cancer treatment (Tokala et al., 2022).
Biological Applications
The diverse biological activities of pyrazole carboxylic acid derivatives, including those related to methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate, span across antimicrobial, anticancer, anti-inflammatory, and antiviral effects. These derivatives have been a focus of extensive research, providing a basis for the development of new therapeutic agents. The comprehensive synthesis and biological application overview of these derivatives highlight their significance in medicinal chemistry and potential as guides for future scientific endeavors (Cetin, 2020).
Safety And Hazards
Future Directions
Given the broad spectrum of biological activities and the pharmacological potential of the pyrazole moiety , it is likely that future research will continue to explore the synthesis and biological activity of pyrazole derivatives. This could lead to the development of new drugs and therapies in medicine.
properties
IUPAC Name |
methyl 1-(4-chlorophenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-7-14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZRRVSRPYYSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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